![molecular formula C19H15FN6OS B2366487 N-(p-tolil)-2-((3-(4-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetamida CAS No. 863459-88-5](/img/structure/B2366487.png)
N-(p-tolil)-2-((3-(4-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H15FN6OS and its molecular weight is 394.43. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades antiproliferativas
Este compuesto ha sido investigado por sus efectos antiproliferativos contra varias líneas celulares de cáncer. Específicamente, se probó contra cinco líneas celulares de cáncer humano relacionadas con cánceres ginecológicos. Los resultados de estos estudios pueden informar posibles aplicaciones terapéuticas en el tratamiento del cáncer .
Estudios de Relación Cuantitativa Estructura-Actividad (QSAR)
Los investigadores han explorado la relación cuantitativa estructura-actividad (QSAR) de los derivados de este compuesto. Al analizar los descriptores clave, se propusieron predecir el efecto anticancerígeno gástrico de los derivados de [1,2,3]triazolo[4,5-d]pirimidina. Estos estudios contribuyen al descubrimiento de fármacos y la identificación de nuevos agentes terapéuticos .
Síntesis del Sistema Heterocíclico
La síntesis de 9H-benzo[f]pirimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinona, un nuevo sistema heterocíclico, se logró utilizando un procedimiento retro Diels-Alder (RDA). Este nuevo sistema puede tener aplicaciones en química medicinal y diseño de fármacos .
Inhibición de la Kinasa c-Met
Un derivado específico (22i) exhibió una excelente actividad antitumoral contra las líneas celulares de cáncer A549, MCF-7 y HeLa. Además, demostró una capacidad superior de inhibición de la cinasa c-Met a nivel nanomolar. Este hallazgo sugiere posibles aplicaciones en terapia dirigida contra el cáncer .
Otras posibles aplicaciones
Si bien los campos anteriores resaltan aplicaciones específicas, futuras investigaciones pueden descubrir usos adicionales para este compuesto. Su estructura y propiedades únicas lo convierten en un candidato interesante para la investigación en varios contextos biológicos .
Mecanismo De Acción
Target of Action
The compound, also known as 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . It has been found to exhibit inhibitory effects on the enzyme Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, and its overexpression has been associated with the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is believed to be responsible for the compound’s inhibitory activity against LSD1 . The compound has been identified as a reversible LSD1 inhibitor .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the methylation status of histones, which can influence gene expression. This can lead to changes in cellular processes such as proliferation and migration . When MGC-803 cells were treated with the compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Pharmacokinetics
The compound’s inhibitory effects on lsd1 suggest that it is able to reach its target in the cell, indicating some degree of bioavailability .
Result of Action
The inhibition of LSD1 by the compound can lead to changes in gene expression, affecting cellular processes such as proliferation and migration . In MGC-803 cells, treatment with the compound resulted in significant inhibition of LSD1 activity and suppression of cell migration .
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c1-12-2-6-14(7-3-12)23-16(27)10-28-19-17-18(21-11-22-19)26(25-24-17)15-8-4-13(20)5-9-15/h2-9,11H,10H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOADTGRQKQBEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
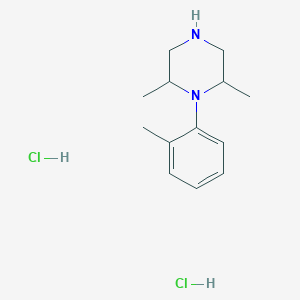
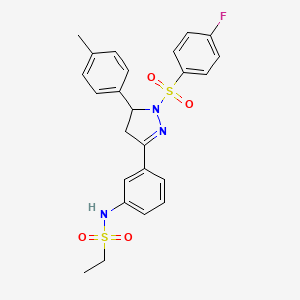
![1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol](/img/structure/B2366407.png)
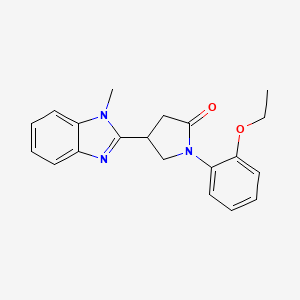
![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)


![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)

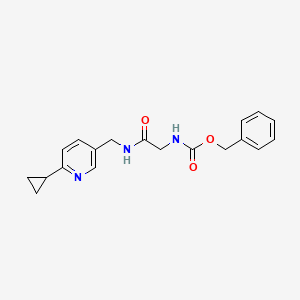
![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366423.png)
![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)
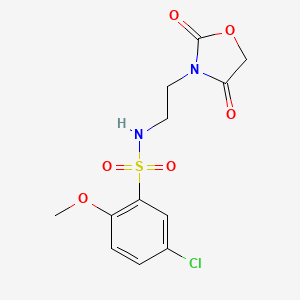
![N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)
